molecular formula C9H9NO B024688 (E)-1-pyridin-3-ylbut-2-en-1-one CAS No. 100021-45-2

(E)-1-pyridin-3-ylbut-2-en-1-one

Cat. No. B024688
CAS RN: 100021-45-2
M. Wt: 147.17 g/mol
InChI Key: ZXESZGKRPDKHDW-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-pyridin-3-ylbut-2-en-1-one, also known as 3-pyridyl-1-buten-1-one, is a chemical compound with a molecular formula of C9H9NO. It belongs to the class of chalcones and is commonly used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of (E)-1-pyridin-3-ylbut-2-en-1-one is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-1-pyridin-3-ylbut-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and protecting neurons from damage. Furthermore, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

(E)-1-pyridin-3-ylbut-2-en-1-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has limitations in terms of its solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of (E)-1-pyridin-3-ylbut-2-en-1-one. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.

Synthesis Methods

(E)-1-pyridin-3-ylbut-2-en-1-one can be synthesized by the Claisen-Schmidt condensation reaction between pyridine-3-carbaldehyde and acetophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide and a solvent such as ethanol or methanol. The product is obtained in the form of a yellow crystalline solid with a melting point of 136-138°C.

Scientific Research Applications

(E)-1-pyridin-3-ylbut-2-en-1-one has been extensively studied for its various applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

100021-45-2

Product Name

(E)-1-pyridin-3-ylbut-2-en-1-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(E)-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+

InChI Key

ZXESZGKRPDKHDW-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C(=O)C1=CN=CC=C1

SMILES

CC=CC(=O)C1=CN=CC=C1

Canonical SMILES

CC=CC(=O)C1=CN=CC=C1

synonyms

2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI)

Origin of Product

United States

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